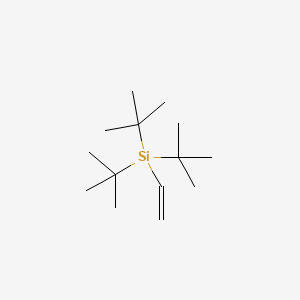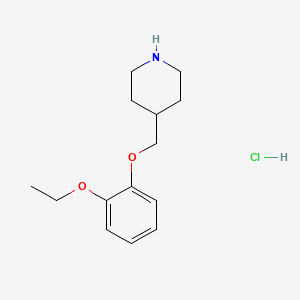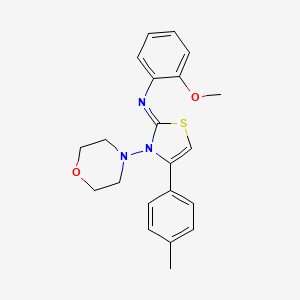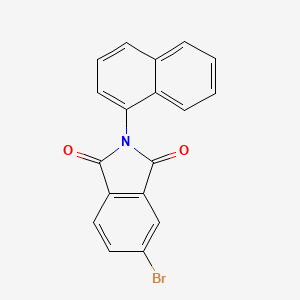![molecular formula C13H18BrNO B14145034 3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol CAS No. 89251-02-5](/img/structure/B14145034.png)
3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-bromophenyl group and a propanol side chain
準備方法
The synthesis of 3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Bromophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-bromophenyl group, often using bromination reactions.
Attachment of the Propanol Side Chain: The final step involves the addition of a propanol side chain to the pyrrolidine ring, which can be achieved through various alkylation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
科学的研究の応用
3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
類似化合物との比較
3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol can be compared with similar compounds such as:
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: This compound has a phenyl group instead of a 4-bromophenyl group.
3-(1-Pyrrolidinyl)-1-propanol: This compound lacks the 4-bromophenyl group and has a simpler structure.
(3R)-1-(4-Bromophenyl)pyrrolidin-3-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.
特性
CAS番号 |
89251-02-5 |
|---|---|
分子式 |
C13H18BrNO |
分子量 |
284.19 g/mol |
IUPAC名 |
3-[1-(4-bromophenyl)pyrrolidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C13H18BrNO/c14-11-5-7-13(8-6-11)15-9-1-3-12(15)4-2-10-16/h5-8,12,16H,1-4,9-10H2 |
InChIキー |
KCEBKMRWXJBSIM-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C2=CC=C(C=C2)Br)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)
![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)
![2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid](/img/structure/B14144971.png)

![(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14144982.png)

![N-(5-methyl-1,3-thiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B14144995.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)

![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)


![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)
